4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide
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Overview
Description
4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(TETRAHYDROFURFURYLOXY)METHYL]BROMOBENZENE with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium or nickel catalysts, and other organohalides.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and reductive elimination, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the tetrahydrofurfuryloxy group, making it less versatile in certain reactions.
Benzylzinc Bromide: Contains a benzyl group instead of the tetrahydrofurfuryloxy group, leading to different reactivity and applications.
4-Fluorophenylzinc Bromide: Similar structure with a fluorine substituent, offering different electronic properties and reactivity.
Uniqueness: 4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the tetrahydrofurfuryloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where specific functional group interactions are required .
Properties
Molecular Formula |
C12H15BrO2Zn |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
bromozinc(1+);2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h2-3,5-6,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
AGIOZCVDZWGBDZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(OC1)COCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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